2-(Tert-butoxy)acetic acid
Overview
Description
Mechanism of Action
Target of Action
This compound is a derivative of acetic acid, with a tert-butoxy group attached . The specific biological targets and their roles are yet to be elucidated.
Mode of Action
Acetic acid is known to participate in various biochemical reactions, particularly in the production of acetyl-CoA, a key molecule in metabolism . The tert-butoxy group may influence the compound’s reactivity or interaction with its targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Tert-butoxy)acetic acid are not well-studied. As a small, polar molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins .
Result of Action
It’s reasonable to hypothesize that its effects would be related to its interactions with its targets and its role in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Tert-butoxy)acetic acid can be synthesized through the esterification of acetic acid with tert-butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reaction mixture to a temperature range of 80-85°C for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems that allow for precise control of reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2-(Tert-butoxy)acetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis for the preparation of other compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used as a solvent and reagent in industrial processes
Comparison with Similar Compounds
- 2-Isopropoxypropanoic acid
- 2-Methylbutyric acid
- Isovaleric acid
- Isobutyric acid
Comparison: 2-(Tert-butoxy)acetic acid is unique due to its tert-butoxy group, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness allows it to participate in specific reactions with higher selectivity and efficiency .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLILHPGWSURBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375469 | |
Record name | tert-butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-32-0 | |
Record name | tert-butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tert-Butoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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